(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated amide characterized by a conjugated enamide backbone. Its structure features a 3,4-dimethoxyphenyl group at the β-position and a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent at the amide nitrogen (Figure 1). The stereochemistry of the double bond (2E configuration) ensures planar rigidity, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-11-5-16(15-20(19)28-2)6-12-21(24)22-17-7-9-18(10-8-17)29(25,26)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIONPSSTKLGMS-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide, also known by its CAS number 2097941-30-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25N3O4
- Molecular Weight : 383.4 g/mol
- Structure : The compound features a propenamide backbone with a dimethoxyphenyl group and a pyrrolidinylsulfonyl group, which contribute to its biological properties.
Research indicates that the compound may exhibit several mechanisms of action, particularly in the context of inhibiting various biological pathways:
- Inhibition of Type III Secretion Systems (T3SS) : Preliminary studies suggest that compounds similar to this compound can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition could lead to decreased pathogenicity and enhanced therapeutic effects against bacterial infections .
- Antiproliferative Effects : Some studies have shown that related compounds exhibit antiproliferative activity against cancer cell lines. For instance, the presence of the dimethoxyphenyl group is linked to increased cytotoxicity in various cancer models .
Biological Activity Data Table
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on T3SS Inhibition : A study utilized a reporter assay to assess the inhibition of T3SS-mediated secretion in E. coli. Compounds similar to the target compound showed significant inhibition at concentrations around 50 µM, suggesting that structural modifications could enhance efficacy .
- Anticancer Activity Assessment : In vitro assays demonstrated that derivatives with similar functional groups exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
- Inflammatory Response Modulation : Another research highlighted the potential anti-inflammatory effects of related compounds, showing reduced levels of pro-inflammatory cytokines in cell models treated with these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide with structurally related enamide derivatives documented in the evidence.
Structural and Functional Insights:
Sulfonamide Variations: The target compound’s pyrrolidinylsulfonyl group (pKa ~13.08 predicted ) differs from the indole-sulfonyl group in CAS 349642-96-2. In contrast, non-sulfonylated enamide analogs (e.g., DB07350) lack the sulfonamide’s polar contribution, which could reduce solubility and limit bioavailability .
Aryl Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating substituents, which may enhance π-π stacking interactions in hydrophobic binding sites. This contrasts with halogenated aryl groups (e.g., in CAS 477870-59-0), where electron-withdrawing effects could polarize the aromatic ring, altering binding kinetics .
Side Chain Modifications: The dimethylaminopropyl chain in CAS 477870-59-0 introduces a basic tertiary amine, enabling salt formation and pH-dependent solubility—a feature absent in the target compound. This modification could influence tissue distribution and elimination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
